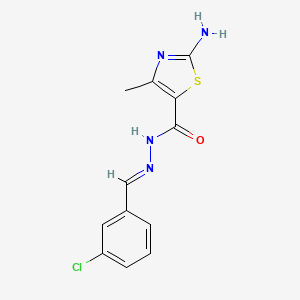 (1E)-2-(3-氯苯基)-1-氮杂乙烯基碳酰胺 CAS No. 469869-90-7"
>
(1E)-2-(3-氯苯基)-1-氮杂乙烯基碳酰胺 CAS No. 469869-90-7"
>
N-(1E)-2-(3-氯苯基)-1-氮杂乙烯基碳酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is a complex organic compound characterized by its unique structural motifs, which include a chlorophenyl group, a thiazole ring, and an azavinyl linkage. Its unique combination of functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science.
科学研究应用
Chemistry
In chemistry, N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups offer multiple sites for chemical modification, enabling the design of novel compounds with tailored properties.
Biology
The compound has shown potential in biological studies as a scaffold for the development of enzyme inhibitors. Its unique structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, it is explored for its potential as an anti-cancer agent. The presence of the thiazole ring is known to impart biological activity, and preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
Industry
In industrial applications, it is used in the synthesis of specialty polymers and as an intermediate in the production of dyes and pigments.
作用机制
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, they can inhibit the growth of microbes, reduce inflammation, or block pain signals .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity . For example, they can interfere with the synthesis of bacterial cell walls, inhibit the production of inflammatory cytokines, or block the transmission of pain signals .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Thiazole derivatives can have a wide range of effects, such as killing or inhibiting the growth of microbes, reducing inflammation, or blocking pain signals .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of thiazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide typically involves multi-step organic synthesis. One of the primary routes includes the following steps:
Synthesis of the Thiazole Ring: Start with the condensation of an appropriate amino compound with carbon disulfide and an electrophilic halogenated organic compound to form the thiazole core.
Formation of the Azavinyl Group: Employ a coupling reaction between the thiazole derivative and a chlorophenyl-containing azide. This step may require the use of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert atmosphere conditions.
Final Assembly: The final assembly of the molecule involves the condensation reaction between the intermediate azavinyl derivative and a suitable carboxylic acid chloride or anhydride to form the desired amide linkage.
Industrial Production Methods
The industrial production often scales up the synthetic routes by optimizing conditions such as temperature, pressure, and catalyst concentrations. Key parameters include:
Reflux conditions: for the formation of the thiazole ring.
Use of microwave-assisted synthesis to accelerate coupling reactions.
Employment of continuous flow reactors to enhance the efficiency of the condensation reactions.
化学反应分析
Types of Reactions It Undergoes
Oxidation: It can undergo oxidative reactions, particularly at the thiazole ring, which may lead to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the azavinyl linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethylformamide (DMF), chloroform (CHCl₃).
Major Products Formed
Oxidation products: Sulfoxide and sulfone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various functionalized chlorophenyl derivatives.
相似化合物的比较
N-: (1E)-2-(4-fluorophenyl)-1-azavinylcarboxamide
N-: (1E)-2-(3-bromophenyl)-1-azavinylcarboxamide
These analogs differ in the halogen substitution on the phenyl ring, which can significantly impact their chemical reactivity and biological activity. N-(1E)-2-(3-chlorophenyl)-1-azavinylcarboxamide is unique due to the specific electronic and steric effects imparted by the chloro group, which can influence its interaction with biological targets and its overall chemical stability.
That's a pretty deep dive! How do you feel about all this info? Ready for more, or have some questions about specifics?
属性
IUPAC Name |
2-amino-N-[(E)-(3-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-10(19-12(14)16-7)11(18)17-15-6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H2,14,16)(H,17,18)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKTVOZPKMLIG-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(5-chloro-2-methylphenyl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B2509908.png)
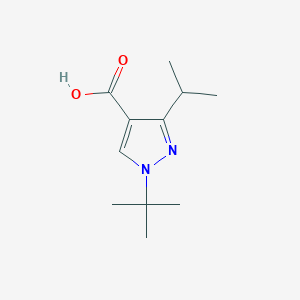
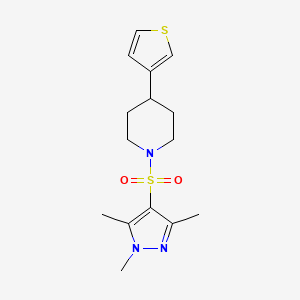
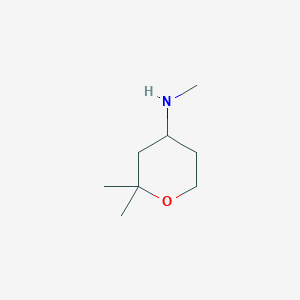
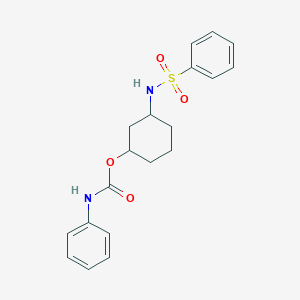
![4-[2-(2H-Tetrazol-5-yl)butyl]aniline](/img/structure/B2509914.png)
![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide](/img/structure/B2509915.png)
![2-amino-1-(2-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2509917.png)
![(1r,6s)-3-Methyl-3,8-diazabicyclo[4.2.0]octane 2hcl](/img/new.no-structure.jpg)
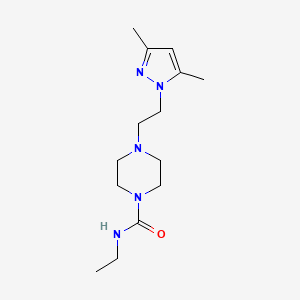
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-chlorophenyl)acetamide](/img/structure/B2509925.png)
![2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2509926.png)
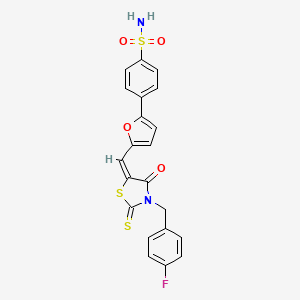
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2509928.png)
